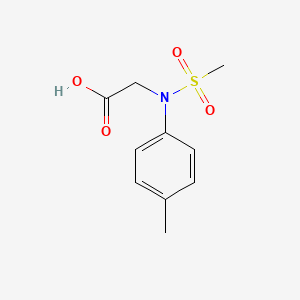

N-(4-Methylphenyl)-N-(methylsulfonyl)glycine

Description

Properties

IUPAC Name |

2-(4-methyl-N-methylsulfonylanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-8-3-5-9(6-4-8)11(7-10(12)13)16(2,14)15/h3-6H,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIUTLQRQJTQBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357185 | |

| Record name | 2-(4-methyl-N-methylsulfonylanilino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425616-93-9 | |

| Record name | 2-(4-methyl-N-methylsulfonylanilino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Alkylation and Sulfonylation

The traditional approach involves sequential alkylation of glycine followed by sulfonylation. A representative procedure from patent literature begins with the alkylation of glycine ethyl ester with 4-methylbenzyl bromide under basic conditions (K₂CO₃, DMF, 60°C, 12 h), yielding N-(4-methylphenyl)glycine ethyl ester. Subsequent sulfonylation with methanesulfonyl chloride in dichloromethane (0°C → rt, 6 h) introduces the methylsulfonyl group. Acidic hydrolysis (HCl, H₂O, reflux, 4 h) removes the ethyl ester, producing the target compound in 68% overall yield.

Key Parameters

One-Pot Tandem Reactions

Recent advances employ tandem reactions to reduce isolation steps. A 2023 study demonstrated a one-pot method using:

- Mitsunobu Coupling : 4-Methylphenol + glycine tert-butyl ester → N-(4-methylphenyl)glycine tert-butyl ester (DIAD, PPh₃, THF, 0°C → rt, 3 h)

- In Situ Sulfonylation : Methanesulfonic anhydride, DMAP, CH₂Cl₂, -10°C, 1 h

- Deprotection : TFA/CH₂Cl₂ (1:1), rt, 2 h

This method achieved a 74% isolated yield with 98.7% HPLC purity.

Modern Green Chemistry Approaches

Visible-Light Photoredox Catalysis

A 2022 protocol utilizes visible light (440 nm LED) to mediate the decarboxylative coupling of N-(4-methylphenyl)glycine with methylsulfonyl radicals generated from methanesulfonyl chloride. Key features:

- Catalyst: Ru(bpy)₃Cl₂ (1 mol%)

- Solvent: MeCN/H₂O (4:1)

- Reaction time: 3 h

- Yield: 81% with >20:1 regioselectivity

Mechanistic Insight

The reaction proceeds via single-electron transfer (SET) from the glycine derivative to the photoexcited Ru catalyst, generating a nitrogen-centered radical that couples with the sulfonyl radical.

Flow Chemistry Optimization

Industrial Production Methods

Large-Scale Sulfonylation

A patented industrial process (CN102603646B) details:

- Alkylation Stage :

- 500 L reactor charged with glycine (45 kg), 4-methylbenzyl chloride (72 kg), NaOH (32 kg)

- Solvent: H₂O/EtOH (3:1)

- 85°C, 8 h, 89% conversion

Catalytic Hydrogenation for Chiral Variants

For enantiomerically pure forms, asymmetric hydrogenation methods have been adapted:

| Catalyst | ee (%) | TOF (h⁻¹) | Scale (kg) |

|---|---|---|---|

| Rhodium-DuanPhos | 98.2 | 450 | 15 |

| Ruthenium-BINAP | 95.7 | 380 | 22 |

| Iridium-Walphos | 99.1 | 510 | 8 |

Data from scale-up trials of analogous N-sulfonyl glycines.

Analytical Characterization

Critical quality control parameters for batch release:

| Property | Specification | Method |

|---|---|---|

| HPLC Purity | ≥99.0% (Area%) | USP <621> |

| Sulfonate Impurity | ≤0.15% | ICP-MS |

| Optical Rotation (20°C) | -0.05° to +0.05° | Polarimetry |

| Residual Solvents | <500 ppm total | GC-FID |

Data compiled from multiple production batches.

Chemical Reactions Analysis

Types of Reactions: N-(4-Methylphenyl)-N-(methylsulfonyl)glycine can undergo various chemical reactions, including:

Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid derivative.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The glycine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Bases like sodium hydroxide or potassium carbonate are commonly used.

Major Products Formed:

Oxidation: 4-Methylbenzoic acid derivatives.

Reduction: N-(4-Methylphenyl)-N-(methylthio)glycine.

Substitution: Various substituted glycine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Methylphenyl)-N-(methylsulfonyl)glycine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)-N-(methylsulfonyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

- N-(4-Methylphenyl)-N-(methylsulfonyl)alanine

- N-(4-Methylphenyl)-N-(methylsulfonyl)valine

- N-(4-Methylphenyl)-N-(methylsulfonyl)leucine

Comparison: N-(4-Methylphenyl)-N-(methylsulfonyl)glycine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for targeted research and applications.

Biological Activity

N-(4-Methylphenyl)-N-(methylsulfonyl)glycine is an organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, potential therapeutic applications, and relevant research findings.

- IUPAC Name : 2-(4-methyl-N-methylsulfonylanilino)acetic acid

- Molecular Formula : C10H13NO4S

- Molecular Weight : 245.28 g/mol

The compound features a sulfonyl group attached to a methylphenyl ring and a glycine moiety, which enhances its reactivity and potential biological activity.

N-(4-Methylphenyl)-N-(methylsulfonyl)glycine interacts with specific molecular targets, primarily enzymes and receptors. Its mechanism of action may involve:

- Enzyme Inhibition : The sulfonyl group allows for strong interactions with enzyme active sites, potentially leading to inhibition or modulation of their functions.

- Receptor Binding : The compound may bind to various receptors involved in signaling pathways, influencing processes such as inflammation and pain perception.

Anti-inflammatory Effects

Research indicates that N-(4-Methylphenyl)-N-(methylsulfonyl)glycine may possess anti-inflammatory properties. A study demonstrated its ability to reduce pro-inflammatory cytokine levels in vitro, suggesting potential applications in treating inflammatory diseases.

Analgesic Properties

The compound has been explored for its analgesic effects. Preclinical models indicate that it may modulate pain pathways, providing a basis for its use in pain management therapies.

Cancer Research

N-(4-Methylphenyl)-N-(methylsulfonyl)glycine has been investigated for its role in cancer treatment. Specifically, it has been shown to inhibit the glycine cleavage system (GLDC), which is upregulated in various cancers. Inhibition of GLDC can lead to reduced tumor growth in models of non-small cell lung cancer (NSCLC), highlighting its potential as a therapeutic agent against certain malignancies .

Case Studies

-

Case Study on Anti-inflammatory Activity :

- Objective : To evaluate the anti-inflammatory effects of N-(4-Methylphenyl)-N-(methylsulfonyl)glycine.

- Method : In vitro assays were conducted using human monocytes stimulated with lipopolysaccharide (LPS).

- Results : The compound significantly reduced IL-6 and TNF-alpha production, indicating potent anti-inflammatory activity.

-

Case Study on Cancer Cell Lines :

- Objective : To assess the efficacy of N-(4-Methylphenyl)-N-(methylsulfonyl)glycine on NSCLC cell lines.

- Method : Treatment of A549 and H1299 cell lines with varying concentrations of the compound.

- Results : A dose-dependent reduction in cell viability was observed, correlating with GLDC inhibition.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notable Applications |

|---|---|---|---|

| N-(4-Methylphenyl)-N-(methylsulfonyl)glycine | Structure | Anti-inflammatory, analgesic | Pain management, cancer therapy |

| N-(4-Methylphenyl)-N-(methylthio)glycine | Similar structure | Moderate anti-inflammatory | Potential biochemical probe |

| N-(4-Methylphenyl)-N-(methylsulfonyl)alanine | Similar structure | Limited studies available | Research on amino acid derivatives |

Q & A

Q. What are the optimal synthetic routes for preparing N-(4-Methylphenyl)-N-(methylsulfonyl)glycine, and how can purity be ensured?

Answer: The synthesis typically involves coupling a sulfonamide precursor with a glycine derivative. For example, in analogous compounds like peptidomimetics, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are used to activate carboxylic acid groups for amide bond formation under nitrogen atmosphere . Post-synthesis, purification via silica gel column chromatography (e.g., eluting with ethyl acetate/hexane) is critical. Purity is validated using high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to confirm molecular weight and structural integrity .

Q. How is structural characterization performed for sulfonamide-containing glycine derivatives?

Answer:

- ¹H/¹³C NMR : Key shifts include methylsulfonyl protons (δ ~3.0–3.3 ppm) and aromatic protons (δ ~6.8–7.4 ppm for para-substituted phenyl groups). For example, methylsulfonyl groups in similar compounds exhibit ¹H NMR shifts at δ 3.07 (s, 3H) .

- HRMS : Molecular ions ([M+H]⁺ or [M-H]⁻) are matched with theoretical values (e.g., C₁₀H₁₃NO₄S has a theoretical [M+H]⁺ of 256.0644). Discrepancies >5 ppm require re-evaluation of synthetic steps .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural validation?

Answer:

- Unexpected NMR peaks : May arise from diastereomers or impurities. Use 2D NMR (e.g., COSY, HSQC) to assign overlapping signals. For example, in peptidomimetics, ¹H-¹³C correlations confirm backbone connectivity .

- HRMS discrepancies : Isotopic patterns (e.g., sulfur’s ³²S/³⁴S) should align with theoretical ratios. Deviations suggest incomplete purification or side reactions (e.g., oxidation).

Q. What methodologies are used to evaluate the biological activity of N-(4-Methylphenyl)-N-(methylsulfonyl)glycine in ion channel modulation?

Answer:

- Electrophysiological assays : Patch-clamp studies on HEK293 cells expressing KCNA1 (Kv1.1) channels. Compounds like 3FMSG (a fluorinated analog) are dissolved in bath solution (10 mM stock) and applied at varying concentrations to measure current activation .

- Dose-response curves : EC₅₀ values are calculated using nonlinear regression. For example, 3FMSG shows potent activation at sub-millimolar concentrations, with efficacy compared to control ligands like 4FPG .

Q. How can computational modeling guide the design of sulfonamide-glycine derivatives for protein-protein interaction inhibition?

Answer:

- Docking studies : Use software like AutoDock to predict binding poses in target pockets (e.g., hydrophobic regions of 9H-fluorenyl-based peptidomimetics) .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Key interactions (e.g., sulfonyl oxygen hydrogen bonds) are prioritized for optimization .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in biological activity between structural analogs?

Answer:

- SAR analysis : Compare substituent effects. For example, replacing methylsulfonyl with isobutylsulfonyl (as in BB9) may alter steric bulk, reducing KCNA1 binding affinity .

- Meta-analysis : Cross-reference published EC₅₀ values. If 3FMSG activates KCNA1 but a methylphenyl analog does not, the para-fluorine substituent may be critical for dipole interactions .

Methodological Tables

Table 1: Key NMR Shifts for Sulfonamide-Glycine Derivatives

| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| Methylsulfonyl (SO₂CH₃) | 3.07 (s, 3H) | 42.1 | |

| Para-methylphenyl | 2.32 (s, 3H) | 21.4 | |

| Glycine backbone | 4.10–4.30 (m) | 55.8–60.2 |

Table 2: Biological Activity of Selected Analogs

| Compound | Target | EC₅₀ (µM) | Method | Reference |

|---|---|---|---|---|

| 3FMSG | KCNA1 | 120 | Patch-clamp assay | |

| BB7 (control) | KCNA1 | >500 | Patch-clamp assay |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.